molecular formula C22H22BrN3 B5608402 N-(4-bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

N-(4-bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No. B5608402
M. Wt: 408.3 g/mol
InChI Key: CAHYNSWKLJCIOM-LFVJCYFKSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(4-bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine involves several key steps, including regioisomeric strategies and microwave-assisted techniques. For instance, regioisomeric bromodimethoxy benzyl piperazines, which share structural similarities, are synthesized and analyzed using GC-MS and FT-IR, highlighting the challenges in confirming identity due to nearly identical mass spectra among isomers (Abdel-Hay, Deruiter, & Clark, 2014). Additionally, microwave-assisted synthesis provides an efficient method for generating compounds with complex heteroaryl ether cores, demonstrating the versatility and efficiency of modern synthetic approaches (Williams et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds often involves intricate arrangements and intermolecular interactions. Studies on similar bromobenzyl and piperazinamine derivatives have elucidated their crystal structures, showing the significance of C—H…O and C—H…N interactions in stabilizing these structures (Chen et al., 2021).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, demonstrating a range of reactivities and functionalities. For example, the synthesis of 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphth[1,2e][1,3]oxazines from 6-bromonaphthol and arylaldehydes reveals the potential for creating diverse derivatives with significant antimicrobial activity (Mayekar et al., 2011).

properties

IUPAC Name

(E)-1-(4-bromophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3/c23-21-10-8-18(9-11-21)16-24-26-14-12-25(13-15-26)17-20-6-3-5-19-4-1-2-7-22(19)20/h1-11,16H,12-15,17H2/b24-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHYNSWKLJCIOM-LFVJCYFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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